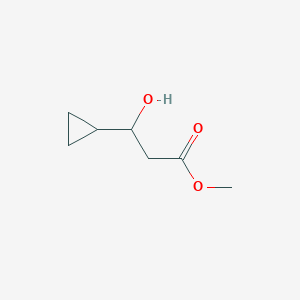

Methyl 3-cyclopropyl-3-hydroxy-propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-cyclopropyl-3-hydroxy-propanoate: is an organic compound with the molecular formula C7H12O3 It is a derivative of propanoic acid, featuring a cyclopropyl group and a hydroxyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-3-hydroxy-propanoate typically involves the esterification of 3-cyclopropyl-3-hydroxypropanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-3-hydroxy-propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

Oxidation: Depending on the conditions, the major products can be 3-cyclopropyl-3-oxopropanoic acid or 3-cyclopropyl-3-hydroxypropanoic acid.

Reduction: The major product is 3-cyclopropyl-3-hydroxypropanol.

Substitution: Products vary based on the substituent introduced, such as 3-cyclopropyl-3-chloropropanoate or 3-cyclopropyl-3-aminopropanoate.

Scientific Research Applications

Methyl 3-cyclopropyl-3-hydroxy-propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-3-hydroxy-propanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-hydroxypropanoate: Lacks the cyclopropyl group, making it less sterically hindered.

Methyl 3-cyclopropylpropanoate: Lacks the hydroxyl group, reducing its reactivity in certain reactions.

3-Cyclopropyl-3-hydroxypropanoic acid: The free acid form, which is more reactive in esterification reactions.

Uniqueness

Methyl 3-cyclopropyl-3-hydroxy-propanoate is unique due to the presence of both a cyclopropyl group and a hydroxyl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Biological Activity

Methyl 3-cyclopropyl-3-hydroxy-propanoate is an organic compound characterized by its unique cyclopropyl structure combined with hydroxy and ester functionalities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- Boiling Point : Approximately 193°C

- Density : 1.174 g/cm³

- Solubility : Soluble in chloroform

- Predicted pKa : Approximately 10.59

The compound's structure enhances its reactivity, making it a candidate for various biological applications.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Involving cyclopropyl-containing substrates.

- Michael Additions : Utilizing active methylene compounds with electrophiles.

- Intramolecular Cyclopropanation : Using diazo esters to yield cyclopropyl derivatives.

These methods highlight the compound's accessibility for synthetic chemists, facilitating its study and application in research.

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly as inhibitors of the SARS-CoV-2 main protease (Mpro). The compound's diastereomeric forms have shown varying levels of activity:

- Compound 13b-K : Demonstrated modest antiviral activity in Huh7 cells infected with SARS-CoV-2 and better activity in VeroE6 cells. The effective concentration (EC50) values were reported as follows:

- VeroE6 cells: 1.3μM

- Huh7 cells: 3.4μM

- A549 cells expressing ACE2: 0.84μM

This suggests a promising avenue for further development as a therapeutic agent against COVID-19 .

The mechanism by which this compound exerts its antiviral effects involves binding to the active site of the Mpro enzyme, which is crucial for viral replication. The structural features of the compound allow it to occupy key binding pockets within the enzyme, inhibiting its function .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H12O3 | Hydroxy group enhances biological activity |

| Methyl 3-cyclopropyl-3-oxopropanoate | C7H10O3 | Contains a keto group instead of hydroxy |

| Methyl cyclopropanecarboxylate | C6H10O2 | Features a carboxylic acid instead of hydroxy |

This comparison illustrates the unique structural attributes of this compound that may contribute to its enhanced biological activity.

Case Studies and Research Findings

- Antiviral Activity Study :

- Pharmacological Evaluation :

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3-cyclopropyl-3-hydroxypropanoate |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)4-6(8)5-2-3-5/h5-6,8H,2-4H2,1H3 |

InChI Key |

AHZTZDNJDVAMPU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1CC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.